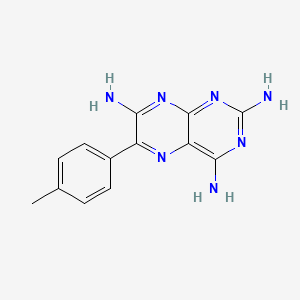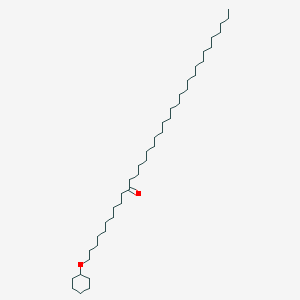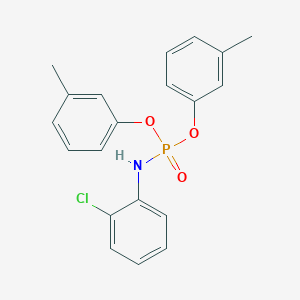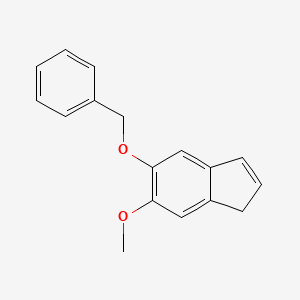![molecular formula C15H11BrN2O2 B14737138 2-[(3-Bromoanilino)methyl]isoindole-1,3-dione CAS No. 6629-42-1](/img/structure/B14737138.png)
2-[(3-Bromoanilino)methyl]isoindole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3-Bromoanilino)methyl]isoindole-1,3-dione is a chemical compound belonging to the class of isoindole-1,3-dione derivatives. These compounds are known for their diverse biological and pharmaceutical applications. The structure of this compound includes a brominated aniline moiety attached to an isoindole-1,3-dione core, making it a unique and potentially valuable compound in various fields of research and industry.
Méthodes De Préparation
The synthesis of 2-[(3-Bromoanilino)methyl]isoindole-1,3-dione typically involves the condensation of phthalic anhydride with a primary amine, followed by bromination. One common method includes:
Condensation Reaction: Phthalic anhydride reacts with 3-bromoaniline in the presence of a suitable catalyst to form the isoindole-1,3-dione core.
Industrial production methods often involve similar synthetic routes but are optimized for higher yields and purity. These methods may include the use of advanced catalysts and reaction conditions to ensure efficient production.
Analyse Des Réactions Chimiques
2-[(3-Bromoanilino)methyl]isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted isoindole-1,3-dione compounds.
Applications De Recherche Scientifique
2-[(3-Bromoanilino)methyl]isoindole-1,3-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or receptor modulator. Its brominated aniline moiety is of particular interest for binding studies.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may serve as a lead compound for developing new drugs targeting specific diseases.
Mécanisme D'action
The mechanism of action of 2-[(3-Bromoanilino)methyl]isoindole-1,3-dione involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity. The brominated aniline moiety plays a crucial role in binding to the active site of the target molecule, leading to the desired biological effect. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
2-[(3-Bromoanilino)methyl]isoindole-1,3-dione can be compared with other isoindole-1,3-dione derivatives, such as:
2-(2-Bromoethyl)isoindole-1,3-dione: Similar in structure but with a different substitution pattern, leading to distinct chemical and biological properties.
2-(4-Bromobutyl)isoindole-1,3-dione: Another brominated derivative with variations in the alkyl chain length, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
6629-42-1 |
|---|---|
Formule moléculaire |
C15H11BrN2O2 |
Poids moléculaire |
331.16 g/mol |
Nom IUPAC |
2-[(3-bromoanilino)methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C15H11BrN2O2/c16-10-4-3-5-11(8-10)17-9-18-14(19)12-6-1-2-7-13(12)15(18)20/h1-8,17H,9H2 |
Clé InChI |
VJDRUBBFWHNLGP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N(C2=O)CNC3=CC(=CC=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2,2,3,3,5,5,6,6,7,7-Undecafluorobicyclo[2.2.1]heptane](/img/structure/B14737067.png)

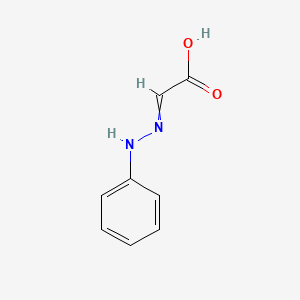
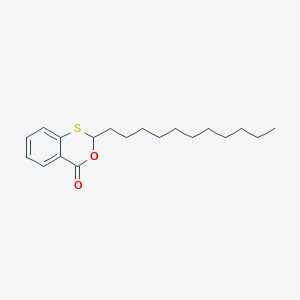
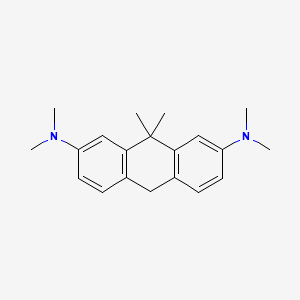
![2-[Hydroxy(2-hydroxy-3-methoxyphenyl)methyl]naphthalene-1,4-dione](/img/structure/B14737100.png)
![1-(1-Adamantyl)-2-[[5-(2-fluoroanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]ethanone](/img/structure/B14737103.png)
![2-[Nitro(phenyl)methyl]-4-oxo-4-phenylbutanoic acid](/img/structure/B14737107.png)
![Thiopyrano[3,2-e]benzimidazol-7(3H)-one](/img/structure/B14737115.png)

